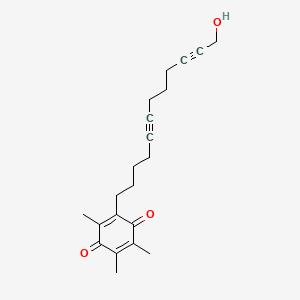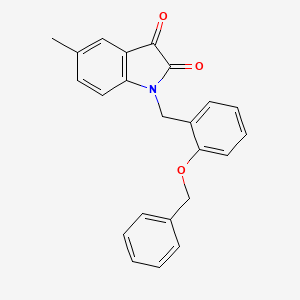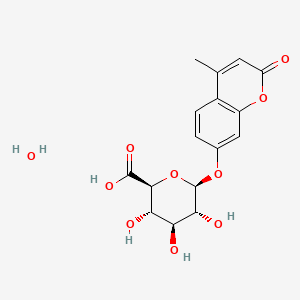
4-Methylumbelliferyl-beta-D-glucuronide hydrate
概要
説明
4-Methylumbelliferyl-β-D-glucuronide hydrate is a fluorogenic substrate . It has potential applications in detecting the activity of β-glucuronidase and the number of Escherichia coli . It is also used as a component of selective microbial culture media .
Synthesis Analysis
4-Methylumbelliferyl-β-D-glucuronide hydrate is used as a β-glucuronidase (GUS) substrate for fluorimetric analysis of reporter gene expression in Arabidopsis thaliana . It has been used in the fluorimetric assay for GUS activity .Molecular Structure Analysis
4-Methylumbelliferyl-β-D-glucuronide is cleaved by β-glucuronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .Chemical Reactions Analysis
4-Methylumbelliferyl-β-D-glucuronide is a fluorogenic substrate of β-glucuronidase . It is cleaved by β-glucuronidase to release the fluorescent moiety 4-methylumbelliferyl (4-MU) .Physical And Chemical Properties Analysis
4-Methylumbelliferyl-β-D-glucuronide hydrate is a powder or crystal that is soluble in DMSO at 50 mg/mL, clear, colorless to very faintly yellow . Its fluorescence is λex 365 nm; λem 445 nm in 0.1 M phosphate pH 6.5 .科学的研究の応用
Summary of the Application
4-Methylumbelliferyl-beta-D-glucuronide hydrate (MUG) is commonly used for the detection of transformed plants . It shows low levels of fluorescence until treatment with glucuronidase (GUS) encoded in transformed plants .
Methods of Application
The MUG is applied to the plant tissue and then the tissue is observed under a fluorescence microscope . The presence of GUS activity in the plant tissue will cause the MUG to fluoresce, indicating that the plant has been successfully transformed .
Results or Outcomes
Transformed plants can be identified by their MUG fluorescence . This allows researchers to easily and quickly identify which plants have been successfully transformed .
2. Application in Microbiology
Summary of the Application
MUG is a fluorogenic substrate used for the rapid and sensitive identification of Escherichia coli .
Methods of Application
MUG is used as a substrate for glucuronidase, an enzyme produced by E. coli . When glucuronidase acts on MUG, it releases a fluorescent product that can be detected under UV light .
Results or Outcomes
The fluorescence indicates the presence of E. coli in the sample, providing a rapid and sensitive method for the detection of this bacterium .
3. Application in Biochemistry
Summary of the Application
4-Methylumbelliferyl-beta-D-glucuronide hydrate (MUG) is used as a fluorogenic substrate for measuring β-glucoronidiase activity . It is also used to examine gene expression under various promoters .
Methods of Application
MUG is used in fluorescence assays where it is cleaved by β-glucoronidiase to release a fluorescent product that can be detected under UV light .
Results or Outcomes
The fluorescence indicates the activity of β-glucoronidiase and can be used to study gene expression .
4. Application in Pharmaceutical Research
Summary of the Application
MUG is used in pharmaceutical research as a fluorogenic substrate for measuring β-glucoronidiase activity . It is also used to examine gene expression under various promoters .
Methods of Application
MUG is used in fluorescence assays where it is cleaved by β-glucoronidiase to release a fluorescent product that can be detected under UV light .
Results or Outcomes
The fluorescence indicates the activity of β-glucoronidiase and can be used to study gene expression .
5. Application in Genetic Research
Summary of the Application
4-Methylumbelliferyl-beta-D-glucuronide hydrate (MUG) is used as a fluorogenic substrate for measuring β-glucoronidiase activity . It is also used to examine gene expression under various promoters .
Methods of Application
MUG is used in fluorescence assays where it is cleaved by β-glucoronidiase to release a fluorescent product that can be detected under UV light .
Results or Outcomes
The fluorescence indicates the activity of β-glucoronidiase and can be used to study gene expression .
6. Application in Clinical Diagnostics
Summary of the Application
MUG is a fluorogenic substrate used for the rapid and sensitive identification of Escherichia coli .
Methods of Application
MUG is used as a substrate for glucuronidase, an enzyme produced by E. coli . When glucuronidase acts on MUG, it releases a fluorescent product that can be detected under UV light .
Results or Outcomes
The fluorescence indicates the presence of E. coli in the sample, providing a rapid and sensitive method for the detection of this bacterium .
Safety And Hazards
When handling 4-Methylumbelliferyl-β-D-glucuronide hydrate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
4-Methylumbelliferyl-β-D-glucuronide hydrate has potential applications in detecting the activity of β-glucuronidase and the number of Escherichia coli . It has been used as a β-glucuronidase (GUS) substrate for fluorimetric analysis of reporter gene expression in Arabidopsis thaliana . Since the GUS gene encodes an enzyme not found in plants, this system can be very useful in identifying transformed plants .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;/h2-5,11-14,16,18-20H,1H3,(H,21,22);1H2/t11-,12-,13+,14-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVSQZMOFUEQAW-YYHOVTOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584932 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl-(beta)-D-glucuronide hydrate | |
CAS RN |
881005-91-0 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



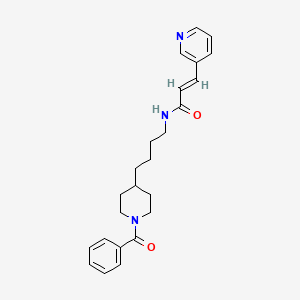
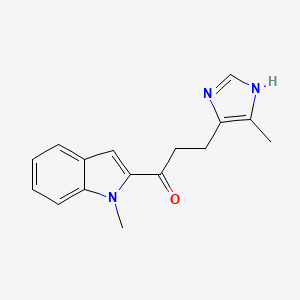
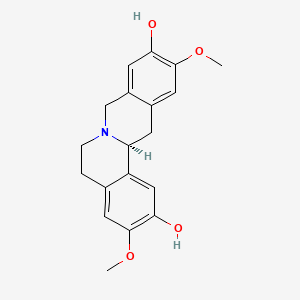
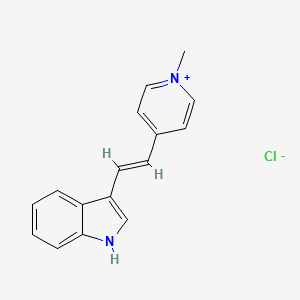
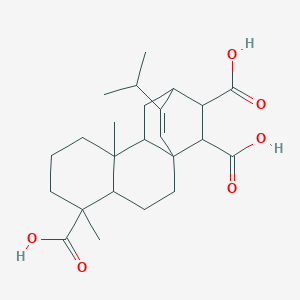
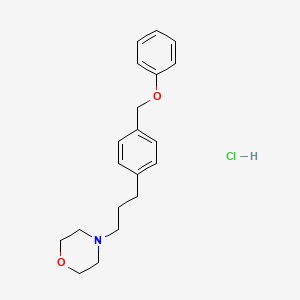
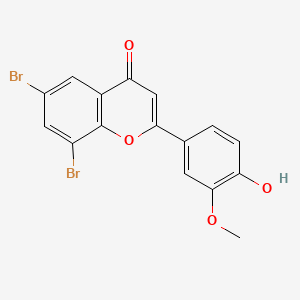
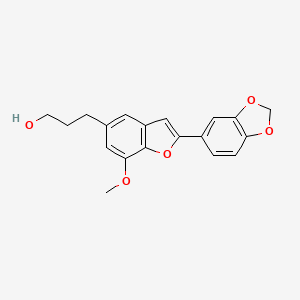
![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)
![N-(1-Benzylpiperidin-4-yl)-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide](/img/structure/B1663354.png)
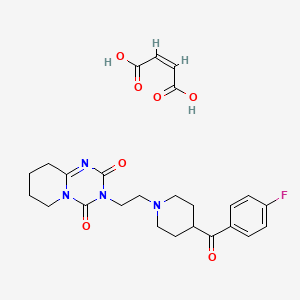
![N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide](/img/structure/B1663357.png)
